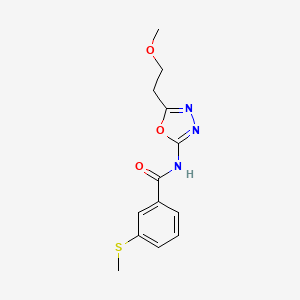
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various benzamide derivatives with 1,3,4-oxadiazole moieties has been a subject of interest in recent research. For instance, a complex synthesis process involving 9 steps from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole resulted in a compound with potential as a PET imaging agent for cancer . Another study reported the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, which were characterized by various spectroscopic methods . Additionally, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides were synthesized and yielded fair to good results, indicating a versatile approach to creating anti-inflammatory and anti-cancer agents .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined using a combination of spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and high-resolution mass spectrometry (HRMS) were employed to confirm the structures of the novel oxadiazole derivatives . X-ray diffraction analysis was also utilized to determine the spatial structure of a specific compound, providing detailed insights into the molecular geometry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often require multiple steps and the use of various reagents and catalysts. For example, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was achieved through a three-component reaction involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea, with NaHSO4 acting as a catalyst . This highlights the complexity and precision required in the synthesis of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structure and substituents. The absorption maxima and fluorescence spectral characteristics of the oxadiazole derivatives were found to vary depending on the substituents present, with changes observed in different solvents and varying solvent polarity . These properties are crucial for the potential application of these compounds in imaging and as therapeutic agents, as they can affect their behavior in biological systems.
Applications De Recherche Scientifique
Antidiabetic Applications
Compounds related to N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide have been synthesized and evaluated for their in vitro antidiabetic activity. A study highlighted the synthesis of dihydropyrimidine derivatives, showing potential antidiabetic properties through α-amylase inhibition assays, indicating their relevance in diabetes management (Lalpara et al., 2021).
Anticancer Activity
Several studies have reported the synthesis and characterization of compounds with the 1,3,4-oxadiazole moiety showing anticancer activities. For instance, N-substituted benzamide derivatives were evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activities (Ravinaik et al., 2021). Another study synthesized oxadiazole derivatives with a thiadiazole amide moiety, showing good nematocidal activity against Bursaphelenchus xylophilus, which could imply potential anticancer mechanisms due to their bioactivity profile (Liu et al., 2022).
Antimicrobial and Antiviral Activities
Compounds bearing the 1,3,4-oxadiazole scaffold have also been investigated for their antimicrobial and antiviral properties. A study described the synthesis of benzamide-based 5-aminopyrazoles, which showed remarkable anti-avian influenza virus activity, indicating their potential use in antiviral therapies (Hebishy et al., 2020). Another investigation into 1,2,4-triazole derivatives revealed compounds with good to moderate antimicrobial activities, suggesting their usefulness in addressing bacterial infections (Bektaş et al., 2010).
Supramolecular Gelators
Research into N-(thiazol-2-yl) benzamide derivatives, which are structurally related to the target compound, has explored their gelation behavior, highlighting the importance of methyl functionality and non-covalent interactions in their gelation/non-gelation behavior. This indicates potential applications in material science and drug delivery systems (Yadav & Ballabh, 2020).
Corrosion Inhibition
Additionally, 1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. This application is vital in the context of material science, offering a pathway to protecting industrial materials against corrosion (Ammal et al., 2018).
Propriétés
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-18-7-6-11-15-16-13(19-11)14-12(17)9-4-3-5-10(8-9)20-2/h3-5,8H,6-7H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYZGUXHTYGQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)C2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

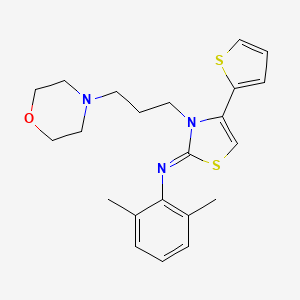
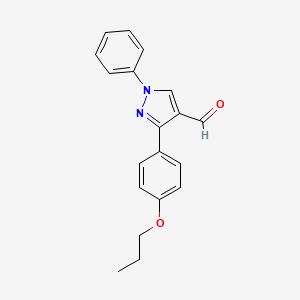
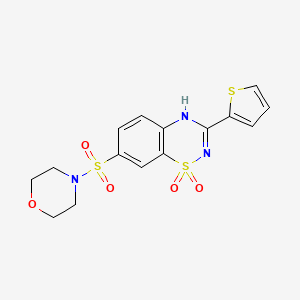
![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018203.png)
![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B3018204.png)
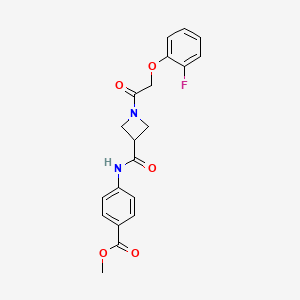
![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline](/img/structure/B3018206.png)

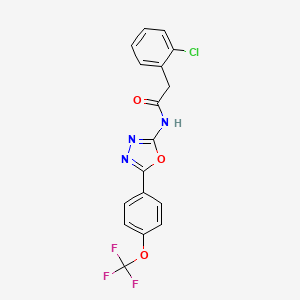
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid](/img/structure/B3018213.png)


![5-methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B3018218.png)
